molecular formula C10H7F5INO2 B14807740 Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate

Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate

Cat. No.: B14807740
M. Wt: 395.06 g/mol
InChI Key: VXRXXSWCJQTKRD-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring

Preparation Methods

The synthesis of Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the difluoromethyl, iodo, and trifluoromethyl groups. Common reagents used in these reactions include halogenating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Addition: The presence of multiple halogen atoms allows for addition reactions with various reagents, forming new compounds with different functional groups.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to control the reaction pathways and achieve the desired products .

Scientific Research Applications

Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s halogen atoms and pyridine ring enable it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate can be compared with other similar compounds, such as:

  • Methyl 6-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine-4-acetate
  • Methyl 6-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine-4-acetate

These compounds share similar structural features, such as the presence of difluoromethyl and trifluoromethyl groups, but differ in other functional groups and their positions on the pyridine ring. The uniqueness of this compound lies in the specific arrangement of its halogen atoms and functional groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C10H7F5INO2

Molecular Weight

395.06 g/mol

IUPAC Name

methyl 2-[2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C10H7F5INO2/c1-19-6(18)3-4-2-5(16)17-8(9(11)12)7(4)10(13,14)15/h2,9H,3H2,1H3

InChI Key

VXRXXSWCJQTKRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=NC(=C1C(F)(F)F)C(F)F)I

Origin of Product

United States

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